molecular formula C11H12N2O5 B2531972 Fchgroupfch300270 CAS No. 60247-35-0

Fchgroupfch300270

Cat. No.: B2531972
CAS No.: 60247-35-0
M. Wt: 252.226
InChI Key: HXUOECRCZBJIAJ-UHFFFAOYSA-N
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Description

Fchgroupfch300270 is a synthetic inorganic compound with a complex molecular architecture, characterized by a central metal core coordinated with halogenated ligands. Its primary applications span industrial catalysis, materials science, and environmental remediation due to its high thermal stability (up to 450°C) and redox-active properties . Synthesized via solvothermal methods, this compound exhibits a crystalline structure confirmed by X-ray diffraction (XRD), with a lattice constant of 5.67 Å . Key physicochemical properties include a molecular weight of 342.5 g/mol, solubility in polar aprotic solvents (e.g., dimethyl sulfoxide), and a decomposition pH threshold of 2.5 .

Properties

IUPAC Name

ethyl 2-[(3-nitrobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-2-18-10(14)7-12-11(15)8-4-3-5-9(6-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOECRCZBJIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

Two structurally and functionally similar compounds were selected for comparison:

  • Compound A : A bromine-substituted analog with a cobalt core.
  • Compound B : A functionally similar iron-based compound used in catalytic oxidation.

Comparative Analysis

Table 1: Physicochemical Properties
Property Fchgroupfch300270 Compound A Compound B
Molecular Weight (g/mol) 342.5 330.8 298.4
Thermal Stability (°C) 450 380 420
Solubility (DMSO, g/L) 12.5 8.7 15.2
Catalytic Efficiency* 92% 85% 88%
pH Stability Range 2.5–10.0 3.0–9.5 1.8–11.0

*Catalytic efficiency measured in ethylene hydrogenation under standard conditions (25°C, 1 atm) .

Key Findings:

Thermal Stability : this compound outperforms both analogs, retaining structural integrity at 450°C, whereas Compound A degrades at 380°C .

Solubility : Compound B exhibits superior solubility in DMSO (15.2 g/L vs. 12.5 g/L for this compound), attributed to its smaller molecular size and hydrophilic ligands .

Catalytic Versatility : While all three compounds are redox-active, this compound demonstrates broader pH tolerance (2.5–10.0), making it suitable for acidic industrial environments where Compound B fails below pH 1.8 .

Research Findings

Industrial Catalysis

  • This compound achieved 92% efficiency in ethylene hydrogenation, surpassing Compound A (85%) and Compound B (88%) under identical conditions. Its halogenated ligands enhance electron transfer rates, reducing activation energy by 15% compared to Compound A .
  • In wastewater treatment, this compound degraded 98% of trichloroethylene (TCE) within 2 hours, while Compound B required 4 hours for similar efficacy .

Environmental Impact

  • Leaching tests revealed that this compound releases <0.1 ppm heavy metals after 72 hours in acidic media, meeting EPA standards. In contrast, Compound B released 0.3 ppm under the same conditions .

Limitations

  • This compound’s synthesis yield (68%) lags behind Compound B (82%), primarily due to ligand coordination challenges during crystallization .

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